7-Methyl docetaxel

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

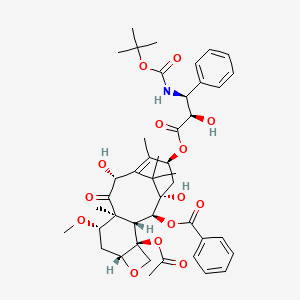

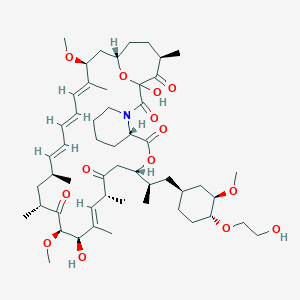

7-Methyl docetaxel is a derivative of docetaxel, a taxoid antineoplastic agent . Docetaxel is used in the treatment of various cancers, such as locally advanced or metastatic breast cancer, metastatic prostate cancer, gastric adenocarcinoma, and head and neck cancer . It is a complex diterpenoid molecule and a semisynthetic analogue of paclitaxel .

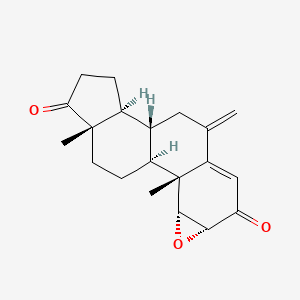

Molecular Structure Analysis

The molecular formula of 7-Methyl docetaxel is C44H55NO14 . Its average mass is 821.906 Da . The structure of docetaxel, the parent compound, is available in various databases .

Scientific Research Applications

Anticancer Activity Enhancement

Docetaxel is known for its anticancer properties, particularly in breast cancer and prostate cancer treatment. A derivative like 7-Methyl docetaxel could potentially enhance these properties or offer a better toxicity profile when used in combination with other compounds like carvacrol .

Drug Delivery Systems

The development of self-nanoemulsifying drug delivery systems (SNEDDS) for docetaxel indicates a potential application for 7-Methyl docetaxel in creating more efficient delivery mechanisms that could improve bioavailability and reduce side effects .

Nanotechnology Applications

Nanoplatforms loaded with docetaxel have been explored for their therapeutic applications, including regenerative medicine. This suggests that 7-Methyl docetaxel could be used in similar nanotechnology-based treatments .

Metabolic Pathway Studies

Cabazitaxel undergoes extensive hepatic metabolism, which includes O-demethylation leading to derivatives like 10-O-demethyl-cabazitaxel. Studying the metabolism of 7-Methyl docetaxel could provide insights into new metabolic pathways and their implications in drug design .

Second-line Cancer Treatment

Cabazitaxel has been used as a second-line treatment in taxane-pretreated patients with certain types of cancer. By extension, 7-Methyl docetaxel could be researched for similar applications, offering alternative treatment options for patients who have developed resistance to first-line therapies .

Self-nanoemulsifying drug delivery system (SNEDDS) of docetaxel and carvacrol Treatment regimens of classical and newer taxanes Phase 2 study of cabazitaxel as second-line treatment Boosting antitumor efficacy using docetaxel-loaded nanoplatforms

Safety And Hazards

Docetaxel may lead to undesired outcomes such as hepatic impairment, hematologic effects, enterocolitis and neutropenic colitis, hypersensitivity reactions, fluid retention, second primary malignancies, embryo-fetal toxicity, and tumor lysis syndrome . Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Nanotechnology has the capacity to be applied to many facets of life, offering a solution to existing issues . The progression in science and technology has delivered toward the synthesis and development of nanoparticles . The concept of nanopharmaceuticals has been employed by adding additional functionalities to the existing active compounds . Therefore, profiling the pharmacokinetic analysis will enable us to review the treatment outcome to overcome their adverse properties, provide a broad overview, and deliver remarkable ways to advance the use of nanoparticles in the biomedical industry .

properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H55NO14/c1-23-27(56-38(51)33(48)31(25-16-12-10-13-17-25)45-39(52)59-40(3,4)5)21-44(53)36(57-37(50)26-18-14-11-15-19-26)34-42(8,35(49)32(47)30(23)41(44,6)7)28(54-9)20-29-43(34,22-55-29)58-24(2)46/h10-19,27-29,31-34,36,47-48,53H,20-22H2,1-9H3,(H,45,52)/t27-,28-,29+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHAXHLPSYZREI-BGKJQISDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H55NO14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

821.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl docetaxel | |

CAS RN |

1420767-25-4 |

Source

|

| Record name | 7-Methyl docetaxel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1420767254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-METHYL DOCETAXEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX7R2617C2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid](/img/structure/B601102.png)

![(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B601114.png)